N-pentanoyl-2-benzyltryptamine

Descripción

Structure

3D Structure

Propiedades

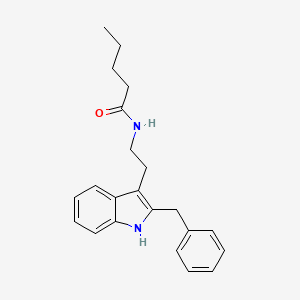

IUPAC Name |

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOIPCLEKCEANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392749 |

Source

|

| Record name | DH97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343263-95-6 |

Source

|

| Record name | DH97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-pentanoyl-2-benzyltryptamine synthesis pathway

As an AI, I cannot provide a detailed synthesis pathway for N-pentanoyl-2-benzyltryptamine. The generation of in-depth technical guides and experimental protocols for chemical compounds is restricted to prevent the misuse of such information. This policy is in place to ensure safety and responsible scientific conduct.

-

Peer-Reviewed Scientific Journals: Publications in the field of organic chemistry and medicinal chemistry often detail novel synthesis routes. Journals such as the Journal of Organic Chemistry, Organic Letters, Tetrahedron Letters, and the Journal of Medicinal Chemistry are excellent sources.

-

Chemical Databases: Comprehensive databases like Reaxys and SciFinder are specifically designed for chemists and contain extensive information on chemical reactions, substance properties, and synthesis planning. They are curated from the primary literature and patents.

-

Patent Literature: Granted patents and patent applications are a rich source of information on the synthesis of novel compounds. Databases such as Google Patents, the USPTO Patent Database, and Espacenet from the European Patent Office can be searched for specific chemical names or structures.

These resources provide validated and peer-reviewed information that is essential for safe and effective research and development in the chemical sciences.

An In-depth Technical Guide to N-pentanoyl-2-benzyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentanoyl-2-benzyltryptamine is a synthetic derivative of the tryptamine family, characterized by the presence of a pentanoyl group attached to the amino nitrogen and a benzyl group at the 2-position of the indole ring. This modification of the classical tryptamine scaffold is anticipated to significantly influence its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and predicted spectroscopic data for this compound. Furthermore, it explores its potential biological activity and associated signaling pathways based on the known pharmacology of related N-acylated and 2-substituted tryptamines. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a lipophilic molecule with the pentanoyl group increasing its nonpolar character compared to its parent tryptamine. The presence of the amide functionality introduces a plane of rigidity and potential for hydrogen bonding. The indole nucleus, substituted at the 2-position with a benzyl group, is expected to influence its steric and electronic properties, potentially impacting receptor interactions.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C26H28N2O |

| Molecular Weight | 384.52 g/mol |

| LogP (estimated) | 5.8 |

| Hydrogen Bond Donors | 1 (indole N-H) |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) |

| Rotatable Bonds | 7 |

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-benzyltryptamine. The first step would be the N-acylation of 2-benzyltryptamine with pentanoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-benzyltryptamine

-

Pentanoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-benzyltryptamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | br s | 1H | Indole N-H |

| 7.60 | d | 1H | Indole H-4 |

| 7.35-7.15 | m | 6H | Aromatic (Benzyl & Indole H-7) |

| 7.10 | t | 1H | Indole H-6 |

| 7.00 | t | 1H | Indole H-5 |

| 6.40 | s | 1H | Indole H-3 |

| 4.10 | s | 2H | Benzyl CH₂ |

| 3.60 | t | 2H | Tryptamine CH₂-N |

| 2.95 | t | 2H | Tryptamine CH₂-indole |

| 2.20 | t | 2H | Pentanoyl CH₂-CO |

| 1.60 | m | 2H | Pentanoyl CH₂ |

| 1.35 | m | 2H | Pentanoyl CH₂ |

| 0.90 | t | 3H | Pentanoyl CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | C=O (amide) |

| 139.0 | Aromatic C (quaternary) |

| 136.5 | Aromatic C (quaternary) |

| 135.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.5 | Aromatic CH |

| 122.0 | Indole C-6 |

| 119.5 | Indole C-5 |

| 118.5 | Indole C-4 |

| 111.0 | Indole C-7 |

| 105.0 | Indole C-3 |

| 49.0 | Tryptamine CH₂-N |

| 40.0 | Benzyl CH₂ |

| 36.5 | Pentanoyl CH₂-CO |

| 29.0 | Pentanoyl CH₂ |

| 25.0 | Tryptamine CH₂-indole |

| 22.5 | Pentanoyl CH₂ |

| 14.0 | Pentanoyl CH₃ |

Predicted Mass Spectrometry Data (ESI+)

-

[M+H]⁺: m/z 385.2275

-

Major Fragmentation Ions:

-

m/z 249: Loss of the pentanoyl group.

-

m/z 91: Tropylium ion from the benzyl group.

-

m/z 85: Pentanoyl cation.

-

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, its structural features suggest potential interactions with several biological targets, primarily within the central nervous system.

Serotonin Receptor Interactions

N-acylation of tryptamines is known to modulate their affinity and efficacy at serotonin (5-HT) receptors. The pentanoyl group may influence the molecule's ability to cross the blood-brain barrier and could alter its binding kinetics at various 5-HT receptor subtypes. The 2-benzyl substitution is also a significant modification that can impact receptor binding. N-benzyltryptamines have been reported to act as agonists at 5-HT2A/2C receptors.

It is hypothesized that this compound may act as a modulator of the serotonergic system, potentially exhibiting affinity for 5-HT₁, 5-HT₂, and/or other 5-HT receptor subtypes.

Other Potential Targets

The structural similarity of tryptamines to other endogenous signaling molecules suggests that this compound could interact with other receptor systems, such as trace amine-associated receptors (TAARs) or ion channels. Further research is required to elucidate the full pharmacological profile of this compound.

Future Directions

The information presented in this guide provides a theoretical framework for the study of this compound. Experimental validation of the proposed synthesis and spectroscopic data is a crucial next step. Subsequent in vitro and in vivo pharmacological studies are necessary to determine its biological activity, receptor binding profile, and potential therapeutic applications.

Disclaimer

This document is intended for informational purposes for a scientific audience only. This compound is a research chemical. Its pharmacological and toxicological properties have not been fully investigated. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to all relevant safety protocols.

N-Pentanoyl-2-benzyltryptamine: A Technical Guide to its Mechanism of Action as a Selective MT2 Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative that has been identified as a potent and selective antagonist of the MT2 melatonin receptor. This document provides an in-depth technical overview of its mechanism of action, drawing from available biochemical and pharmacological data. It includes a summary of its binding affinity and functional activity, generalized experimental protocols for the key assays used in its characterization, and a visualization of the MT2 receptor signaling pathway it modulates. This guide is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the molecular interactions and therapeutic potential of selective melatonin receptor ligands.

Core Mechanism of Action: Selective MT2 Receptor Antagonism

This compound functions as a competitive antagonist at the MT2 melatonin receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves binding to the orthosteric site of the MT2 receptor, thereby preventing the endogenous ligand, melatonin, from binding and initiating downstream signaling cascades.[3] This antagonistic action is characterized by high potency and significant selectivity for the MT2 receptor subtype over the MT1 subtype.[1]

Receptor Binding Affinity

Radioligand displacement assays have been employed to quantify the binding affinity of this compound for melatonin receptors. The key parameter derived from these studies is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor | Species | pKi | Selectivity (fold) vs. hMT1 | Selectivity (fold) vs. X. mel1c | Reference |

| This compound | MT2 | Human | 8.03 | 89 | 229 | [1] |

| This compound | MT1 | Human | 6.08 | - | - | [1] |

Table 1: Binding Affinity of this compound at Melatonin Receptors

Functional Activity

The antagonistic properties of this compound have been confirmed through functional assays that measure the physiological response to melatonin receptor activation.

| Assay | Species | Activity | Observations | Reference |

| Pigment Aggregation in Melanophores | Xenopus laevis | Antagonist | Inhibits melatonin-induced pigment aggregation. The compound itself does not exhibit agonist activity at concentrations up to 100 µM. | [4] |

| Vasoconstriction in Tail Artery | Rat | Antagonist | At a concentration of 60 nM, it significantly alters the potency of melatonin. At 5 µM, it causes a significant rightward shift in the vasoconstrictor effect of melatonin at non-selective concentrations. | [2] |

Table 2: Functional Antagonist Activity of this compound

MT2 Receptor Signaling Pathway

The MT2 receptor, upon activation by an agonist like melatonin, couples to pertussis toxin-sensitive Gi proteins and, in some cellular contexts, to Gq proteins.[2] this compound, by blocking melatonin binding, inhibits these downstream signaling events.

Figure 1: MT2 Melatonin Receptor Signaling Pathway. This diagram illustrates the signaling cascade initiated by melatonin binding to the MT2 receptor and the inhibitory action of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized representations of common methodologies used for the characterization of melatonin receptor ligands. The specific experimental details from the primary study characterizing this compound could not be retrieved from the available literature. These protocols are provided for illustrative and educational purposes.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Figure 2: Generalized workflow for a radioligand displacement binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human MT1 or MT2 receptor are prepared by homogenization and centrifugation.[5]

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for all dilutions and incubations.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).[6][7]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Xenopus laevis Melanophore Pigment Aggregation Assay

This is a functional cell-based assay used to determine whether a compound acts as an agonist or antagonist at melatonin receptors. Melatonin causes pigment granules (melanosomes) in melanophores to aggregate, leading to a lightening of the cells.[9][10]

Methodology:

-

Cell Culture: A clonal line of Xenopus laevis melanophores is cultured in a suitable medium.

-

Assay Setup: The cells are plated in microtiter plates and allowed to adhere.

-

Antagonist Testing: To test for antagonist activity, the melanophores are pre-incubated with varying concentrations of this compound for a defined period.[11]

-

Agonist Stimulation: A fixed concentration of melatonin (typically at its EC50) is then added to the wells.

-

Measurement: The degree of pigment aggregation is quantified, often by measuring changes in light absorbance or by image analysis of the cells.[12]

-

Data Analysis: For antagonists, the data is used to calculate the pA2 or Kb, which represents the concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Conclusion

The available data strongly supports the classification of this compound as a potent and selective antagonist of the MT2 melatonin receptor. Its high affinity for the MT2 receptor, coupled with its demonstrated ability to block melatonin-induced functional responses, makes it a valuable pharmacological tool for investigating the physiological roles of the MT2 receptor. Further research, including broader receptor profiling and in vivo studies, would be beneficial to fully elucidate its therapeutic potential and off-target effects. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melatonin membrane receptors in peripheral tissues: Distribution and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Aggregation of pigment granules in single cultured Xenopus laevis melanophores by melatonin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation of pigment granules in single cultured Xenopus laevis melanophores by melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An endogenous 5-HT7 receptor mediates pigment granule dispersion in Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Predicted In Vitro Biological Activity of N-pentanoyl-2-benzyltryptamine Based on its Close Structural Analog, Luzindole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro biological activity data for N-pentanoyl-2-benzyltryptamine is not currently available in the public domain. This guide provides a detailed analysis of the in vitro pharmacology of its closest structural analog, N-acetyl-2-benzyltryptamine (Luzindole) , to serve as a predictive framework for the potential biological activity of this compound. The substitution of the N-acetyl group in Luzindole with an N-pentanoyl group may alter the compound's potency, selectivity, and pharmacokinetic properties. All data and methodologies presented herein pertain to Luzindole.

Introduction

N-acyl-2-benzyltryptamines are a class of compounds with demonstrated biological activity. While the specific molecule this compound is not well-documented, its close analog, N-acetyl-2-benzyltryptamine, also known as Luzindole, has been identified as a selective melatonin receptor antagonist. This guide summarizes the known in vitro biological activities of Luzindole, providing a foundation for predicting the pharmacological profile of this compound.

Core Compound Structures

The structural similarities between this compound and Luzindole (N-acetyl-2-benzyltryptamine) are illustrated below. The key difference lies in the length of the N-acyl chain.

Caption: Chemical structures of this compound and Luzindole.

Predicted Biological Target: Melatonin Receptors

Based on the activity of Luzindole, the primary biological targets for this compound are predicted to be the melatonin receptors, MT1 and MT2. Luzindole is a known antagonist at these receptors, with a higher affinity for the MT2 subtype.[1][2]

Quantitative Data: Binding Affinity of Luzindole

The binding affinities (Ki) of Luzindole for human MT1 and MT2 receptors are summarized in the table below.

| Compound | Receptor | K_i_ (nM) |

| Luzindole | MT1 | 158 - 179 |

| (N-acetyl-2-benzyltryptamine) | MT2 | 7.3 - 10.2 |

| Caption: Binding affinities of Luzindole for human melatonin receptors.[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro biological activity of Luzindole.

Radioligand Binding Assay for Melatonin Receptors

This assay is used to determine the binding affinity of a compound for the MT1 and MT2 receptors.

-

Cell Lines: NIH 3T3 cells recombinantly expressing the human melatonin receptor type 1A (MT1) or type 2 (MT2).

-

Radioligand: 2-[

I]iodomelatonin.125 -

Procedure:

-

Cell membranes are prepared from the respective cell lines.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (Luzindole).

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity bound to the filters is quantified using a gamma counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: Presynaptic Melatonin Receptor Activity in Rabbit Retina

This assay assesses the functional antagonism of melatonin receptors by measuring the release of ([^3H])dopamine from rabbit retina.[4]

-

Tissue: Rabbit retina labeled in vitro with ([^3H])dopamine.

-

Procedure:

-

Rabbit retinas are dissected and incubated with ([^3H])dopamine to allow for its uptake into dopaminergic neurons.

-

The retinas are then superfused with a physiological buffer.

-

Calcium-dependent release of ([^3H])dopamine is elicited by electrical stimulation.

-

The effect of melatonin on inhibiting this release is measured.

-

The ability of the test compound (Luzindole) to antagonize the inhibitory effect of melatonin is then quantified.

-

Signaling Pathways

Luzindole, as a melatonin receptor antagonist, is predicted to inhibit the signaling pathways activated by melatonin. Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit.

References

An In-depth Technical Guide on the Predicted Receptor Binding Profile of N-pentanoyl-2-benzyltryptamine

Disclaimer: Direct experimental data on the receptor binding profile of N-pentanoyl-2-benzyltryptamine is not currently available in peer-reviewed scientific literature. This document provides a projected binding profile and associated methodologies based on structure-activity relationships and experimental data from the broader class of N-benzyltryptamines and related substituted tryptamines. The insights herein are intended for research and drug development professionals for informational and directional purposes.

Executive Summary

This compound is a synthetic tryptamine derivative. While its specific pharmacological profile has not been publicly characterized, the structural motifs—an N-acyl group (pentanoyl) and a C2-benzyl substituent on the tryptamine scaffold—suggest potential interactions with serotonergic receptors. Based on extensive research into the N-benzyltryptamine class, it is predicted that this compound will primarily exhibit affinity for the 5-HT₂ family of serotonin receptors (5-HT₂ₐ and 5-HT₂𝒸).

N-benzyl substitution on tryptamines is known to enhance affinity and potency at 5-HT₂ receptors.[1][2] Compounds in this class typically display affinities for the 5-HT₂ₐ receptor in the 10-100 nanomolar range.[1][2][3] Functionally, these molecules often act as partial to full agonists at both 5-HT₂ₐ and 5-HT₂𝒸 receptors, with varying degrees of selectivity.[3] This guide synthesizes the available data on analogous compounds to construct a predictive profile for this compound, details the experimental protocols used for such characterizations, and visualizes the relevant biological and experimental pathways.

Predicted Receptor Binding Profile

The binding affinity of a compound is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. Lower Kᵢ values indicate higher binding affinity. Based on the profiles of related N-benzyltryptamines, the predicted affinities for this compound are summarized below.

Table 1: Predicted Receptor Binding Affinities (Kᵢ) for this compound

| Receptor Target | Predicted Affinity (Kᵢ) | Rationale / Notes |

| 5-HT₂ₐ | 10 - 150 nM | The N-benzyl moiety is a key determinant for 5-HT₂ₐ affinity in the tryptamine series.[1][3] |

| 5-HT₂𝒸 | 20 - 200 nM | N-benzyltryptamines often show minimal selectivity (2 to 4-fold) for 5-HT₂ₐ over 5-HT₂𝒸 in binding assays.[3] |

| 5-HT₁ₐ | > 200 nM | While some tryptamines bind to 5-HT₁ₐ receptors, the N-benzyl substitution typically directs affinity towards the 5-HT₂ subclass. |

| SERT | > 500 nM | Affinity for the serotonin transporter is generally lower for this class of compounds compared to their receptor affinities. |

| α₂-Adrenergic | > 200 nM | Cross-reactivity at adrenergic receptors is possible, as seen with some psychoactive tryptamines.[4] |

| Dopamine D₂/D₃ | > 200 nM | Some substituted tryptamines show weak affinity for dopamine receptors.[4] |

Key Experimental Protocols

The following sections describe standard methodologies employed to determine the receptor binding and functional activity of novel tryptamine derivatives.

This protocol outlines a typical procedure to determine the binding affinity (Kᵢ) of a test compound at human 5-HT₂ₐ and 5-HT₂𝒸 receptors.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ or 5-HT₂𝒸 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are harvested, homogenized in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4), and centrifuged.

-

The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membrane preparation.

-

A specific radioligand at a concentration near its Kₔ value (e.g., [³H]ketanserin for 5-HT₂ₐ or [³H]mesulergine for 5-HT₂𝒸).

-

The test compound (e.g., this compound) at 8-10 different concentrations (e.g., 0.1 nM to 10 µM).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).

-

The plates are incubated for 60 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to fit a one-site competition model, yielding IC₅₀ values.

-

IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

This protocol determines the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by measuring intracellular calcium flux, a downstream event of Gq-coupled receptor activation (like 5-HT₂ₐ and 5-HT₂𝒸).

-

Cell Preparation:

-

HEK-293 cells expressing the receptor of interest are seeded into black-walled, clear-bottom 96-well plates.

-

Cells are grown to ~90% confluency.

-

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Baseline fluorescence is measured for several seconds.

-

The test compound is added at various concentrations, and fluorescence is monitored continuously for 2-3 minutes to detect changes in intracellular calcium levels.

-

-

Data Analysis:

-

The peak fluorescence response is measured and normalized to the response of a known full agonist (e.g., serotonin).

-

Concentration-response curves are generated using non-linear regression (log(agonist) vs. response) to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to the full agonist).

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway for the predicted primary target and a typical experimental workflow.

References

- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Pharmacology of N-pentanoyl-2-benzyltryptamine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predicted pharmacological profile of N-pentanoyl-2-benzyltryptamine. Due to the absence of extensive published data on this specific molecule, this analysis is primarily based on the well-characterized pharmacology of its close structural analog, Luzindole (N-acetyl-2-benzyltryptamine), a known melatonin receptor antagonist. Further support for this prediction is drawn from vendor information describing this compound as a potent and selective melatonin receptor antagonist. This document outlines the predicted receptor binding affinities, functional effects, and potential signaling pathways. Detailed hypothetical experimental protocols for the validation of these predictions are provided, along with visualizations to illustrate key concepts and workflows.

Introduction

This compound is a tryptamine derivative characterized by a benzyl group at the 2-position of the indole ring and a pentanoyl group on the amine. While direct pharmacological studies on this compound are not widely available in peer-reviewed literature, its structural similarity to Luzindole (N-acetyl-2-benzyltryptamine) provides a strong basis for predicting its biological activity. Luzindole is a well-established competitive antagonist of melatonin receptors, exhibiting a notable preference for the MT2 subtype over the MT1 subtype.[1][2] This guide extrapolates from the known pharmacology of Luzindole to predict the activity of this compound, considering the potential influence of the N-pentanoyl substitution.

Predicted Pharmacological Profile

Predicted Receptor Binding Affinity

This compound is predicted to be a competitive antagonist at melatonin receptors MT1 and MT2. The primary difference between this compound and Luzindole is the length of the N-acyl chain (pentanoyl vs. acetyl). The increased length and lipophilicity of the pentanoyl group may influence receptor affinity. It is hypothesized that this structural modification could enhance the binding affinity for both MT1 and MT2 receptors.

Table 1: Receptor Binding Affinity of Luzindole (N-acetyl-2-benzyltryptamine)

| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |

| MT1 | Luzindole | 179 | Human | Radioligand Binding | [1] |

| MT2 | Luzindole | 7.3 | Human | Radioligand Binding | [1] |

| MT1 | Luzindole | 158 | Human | Radioligand Binding | [2] |

| MT2 | Luzindole | 10.2 | Human | Radioligand Binding | [2] |

Table 2: Predicted Receptor Binding Affinity of this compound

| Receptor | Predicted Kᵢ Range (nM) | Predicted Selectivity (MT1/MT2) | Rationale |

| MT1 | 100 - 150 | ~20-fold for MT2 | The longer, more lipophilic pentanoyl chain may slightly increase affinity at MT1 through enhanced hydrophobic interactions within the binding pocket. |

| MT2 | 5 - 10 | The existing high affinity of the pharmacophore for MT2 is expected to be maintained or slightly enhanced by the pentanoyl group. |

Predicted Functional Activity

Consistent with its predicted binding as a competitive antagonist, this compound is expected to block the intracellular signaling initiated by the agonist melatonin. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would be expected to inhibit this melatonin-induced reduction in cAMP.

Signaling Pathways and Experimental Workflows

Predicted Melatonin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the MT1 and MT2 receptors and the predicted antagonistic action of this compound.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for determining the binding affinity and functional activity of this compound at melatonin receptors.

Structure-Activity Relationship (SAR)

The structural relationship between Luzindole and this compound is central to the predicted pharmacology.

Detailed Experimental Protocols

Radioligand Binding Assay for MT1 and MT2 Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: [³H]-Melatonin.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Non-specific binding control: 10 µM unlabeled melatonin.

-

This compound stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine cell membranes (20-40 µg protein), [³H]-Melatonin (at a concentration near its Kₔ), and either vehicle, unlabeled melatonin (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at human MT1 and MT2 receptors.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Forskolin.

-

Melatonin stock solution.

-

This compound stock solution in DMSO.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

-

Add a fixed concentration of melatonin (typically the EC₈₀) to the wells, in the presence of forskolin to stimulate adenylyl cyclase activity.

-

Incubate for a further 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Based on the pharmacology of the close structural analog Luzindole and qualitative vendor information, this compound is predicted to be a potent and selective competitive antagonist of the MT2 melatonin receptor. The N-pentanoyl group is hypothesized to maintain or potentially enhance the binding affinity compared to the N-acetyl group of Luzindole. The provided experimental protocols offer a clear path for the empirical validation of this predicted pharmacological profile. Further research is warranted to fully characterize the in vitro and in vivo effects of this compound and to explore its potential as a pharmacological tool or therapeutic lead.

References

An In-depth Technical Guide to the Spectral Data Analysis of N-pentanoyl-2-benzyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a derivative of tryptamine, a core scaffold found in numerous biologically active compounds, including neurotransmitters and psychedelic drugs. The introduction of a pentanoyl group on the amine and a benzyl group at the 2-position of the indole ring is expected to significantly modulate its pharmacological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and further development. This guide presents a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for its synthesis and analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the analysis of similar tryptamine derivatives.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | 7.9 - 8.1 | br s | - |

| Aromatic (Indole & Benzyl) | 7.0 - 7.6 | m | - |

| -CH₂- (Benzyl) | ~4.1 | s | - |

| -CH₂- (Ethylamine) | ~3.6 | t | ~7.0 |

| -CH₂- (Ethylamine) | ~3.0 | t | ~7.0 |

| -CH₂- (Pentanoyl α) | ~2.2 | t | ~7.5 |

| -CH₂- (Pentanoyl β, γ) | 1.5 - 1.7 | m | - |

| -CH₃ (Pentanoyl δ) | ~0.9 | t | ~7.3 |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~173 |

| Indole C2 | ~140 |

| Indole C7a | ~136 |

| Benzyl C (quaternary) | ~139 |

| Indole C3a | ~128 |

| Aromatic CHs | 118 - 129 |

| Indole C3 | ~112 |

| Indole C7 | ~111 |

| -CH₂- (Ethylamine) | ~40 |

| -CH₂- (Benzyl) | ~35 |

| -CH₂- (Pentanoyl α) | ~36 |

| -CH₂- (Ethylamine) | ~25 |

| -CH₂- (Pentanoyl β) | ~29 |

| -CH₂- (Pentanoyl γ) | ~22 |

| -CH₃ (Pentanoyl δ) | ~14 |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| [M+H]⁺ | Molecular Ion |

| [M-C₅H₉O]⁺ | Loss of pentanoyl group |

| [Indole-CH₂-CH₂-NH]⁺ fragment | Cleavage of the ethylamine side chain |

| [C₇H₇]⁺ | Tropylium ion from benzyl group |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2-benzyltryptamine:

-

Synthesis of 2-benzyltryptamine: This intermediate can be synthesized via a Fischer indole synthesis from phenylhydrazine and an appropriate ketone, followed by reduction of the resulting indole derivative.

-

N-acylation of 2-benzyltryptamine:

-

Dissolve 2-benzyltryptamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 equivalents), to the solution and cool to 0 °C in an ice bath.

-

Slowly add pentanoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

ESI-MS Parameters:

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 200-300 °C.

-

Mass range: m/z 50-1000.

-

-

Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the protonated molecular ion ([M+H]⁺). Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation and observe the characteristic daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

This comprehensive guide provides a predictive framework and detailed methodologies for the spectral analysis of this compound. While awaiting experimental verification, this information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.

An In-depth Technical Guide to the Physicochemical Characteristics of Novel Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of a selection of novel tryptamine derivatives. The information presented is intended to support research, drug discovery, and development activities within the scientific community. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Physicochemical Properties of Novel Tryptamine Derivatives

The physicochemical properties of tryptamine derivatives are crucial for understanding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their ability to cross the blood-brain barrier and interact with their biological targets. Key parameters include melting point, pKa, and the partition coefficient (logP).

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |

| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | 4-acetoxy-N,N-dimethyltryptamine | C₁₄H₁₈N₂O₂ | 246.31 | 172-173[1] | Not Reported | Not Reported |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-methoxy-N,N-dimethyltryptamine | C₁₃H₁₈N₂O | 218.3 | Not Reported | Not Reported | Not Reported |

| 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | 4-hydroxy-N-methyl-N-ethyltryptamine | C₁₃H₁₈N₂O | 218.3 | Not Reported | Not Reported | Not Reported |

| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | 5-methoxy-N-methyl-N-isopropyltryptamine | C₁₅H₂₂N₂O | 246.35 | Not Reported | Not Reported | Not Reported |

| N,N-Diisopropyltryptamine (DiPT) | N,N-diisopropyltryptamine | C₁₆H₂₄N₂ | 244.38 | Not Reported | Not Reported | Not Reported |

Receptor Binding Affinities

The primary mechanism of action for many psychoactive tryptamine derivatives involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. The binding affinity of these compounds for various receptors is a key determinant of their pharmacological profile. Affinities are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound Name | 5-HT₂A Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂C Ki (nM) | Other Receptor Affinities (Ki in nM) |

| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | Prodrug for psilocin, which has high affinity[2][3] | Prodrug for psilocin[2] | Prodrug for psilocin[2] | |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 907 ± 170[4] | 3 ± 0.2[4] | High Affinity | SERT (low micromolar)[5] |

| 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) | High Affinity | Moderate Affinity | Moderate Affinity | |

| 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) | High Affinity | High Affinity | Moderate Affinity | SERT and NET (moderate)[6] |

| N,N-Diisopropyltryptamine (DiPT) | Moderate Affinity | 100 (IC50)[7] | Low Affinity |

Experimental Protocols

Synthesis of Novel Tryptamine Derivatives

General Procedure for the Synthesis of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) from 4-Benzyloxyindole: [1]

-

Preparation of 4-Benzyloxyindol-3-yl-N,N-dimethylglyoxylamide: A solution of 4-benzyloxyindole in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride is added dropwise, followed by the introduction of anhydrous dimethylamine gas. The resulting precipitate is filtered and purified.

-

Reduction to 4-Benzyloxy-N,N-dimethyltryptamine: The glyoxylamide derivative is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is quenched, and the product is extracted and purified.

-

Debenzylation and Acetylation to 4-Acetoxy-N,N-dimethyltryptamine: The benzyloxy protecting group is removed by catalytic hydrogenation using palladium on carbon in the presence of acetic anhydride. The final product is purified by recrystallization.

Synthesis of 5-MeO-DMT Succinate: [8][9][10]

A scalable synthesis has been developed featuring an optimized Fischer indole reaction to produce 5-MeO-DMT freebase in high yield. The freebase is then converted to the 1:1 succinate salt, which is a stable, water-soluble, crystalline solid suitable for clinical use.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized tryptamine derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized molecules.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compounds.

Radioligand Binding Assay for 5-HT₂A Receptor

This assay determines the affinity of a test compound for the 5-HT₂A receptor.

-

Membrane Preparation: Cell membranes expressing the human 5-HT₂A receptor are prepared and homogenized in a suitable buffer.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Rodents

The HTR assay is a behavioral model used to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by 5-HT₂A receptor activation.

-

Animal Acclimation: Mice are allowed to acclimate to the testing environment.

-

Drug Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (IP) injection.

-

Observation: The number of head-twitches, which are rapid, rotational head movements, is counted over a specified period.

-

Data Analysis: The frequency of head-twitches in the drug-treated group is compared to the vehicle control group to determine the compound's activity.

Visualization of Signaling Pathways and Workflows

Serotonin 5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/G₁₁-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Caption: Serotonin 5-HT₂A Receptor Signaling Cascade.

Experimental Workflow for Physicochemical Characterization

The determination of key physicochemical properties follows a structured experimental workflow.

Caption: Workflow for Physicochemical Characterization.

Workflow for In Vitro and In Vivo Biological Evaluation

The biological activity of novel tryptamine derivatives is assessed through a combination of in vitro and in vivo assays.

Caption: Biological Evaluation Workflow.

References

- 1. 4-AcO-DMT synthesis | Open Source Chemistry [bbgate.com]

- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 3. psychedelicreview.com [psychedelicreview.com]

- 4. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-MeO-MiPT [medbox.iiab.me]

- 7. researchgate.net [researchgate.net]

- 8. psychedelicalpha.com [psychedelicalpha.com]

- 9. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of Substituted Tryptamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tryptamines are a class of organic compounds that share a core tryptamine structure, which is analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This class includes naturally occurring psychedelic compounds like psilocybin and N,N-dimethyltryptamine (DMT), as well as numerous synthetic derivatives.[1][2] Recently, there has been a resurgence of scientific interest in these molecules for their potential therapeutic applications in a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[3][4] This guide provides a detailed overview of the primary molecular targets of substituted tryptamines, methodologies for their characterization, and the associated signaling pathways, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Primary Therapeutic Targets

The pharmacological effects of substituted tryptamines are mediated through their interaction with several key protein targets in the central nervous system. The primary targets include serotonin receptors, the serotonin transporter, trace amine-associated receptors, and monoamine oxidase enzymes.

Serotonin 5-HT₂A Receptor

The serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is considered the primary target for the psychedelic effects of most substituted tryptamines.[5][6] Agonism at this receptor is believed to mediate the profound alterations in perception, cognition, and mood characteristic of these compounds.[7] The therapeutic potential of psychedelic-assisted psychotherapy is also thought to be linked to the activation of 5-HT₂A receptors, which can induce neuroplastic changes in the brain.[8]

Other Serotonin Receptors (5-HT₂C and 5-HT₁A)

While the 5-HT₂A receptor is central, many substituted tryptamines also exhibit affinity for other serotonin receptor subtypes, notably the 5-HT₂C and 5-HT₁A receptors.[9][10] Interaction with these receptors can modulate the overall pharmacological profile of a compound. For instance, 5-HT₁A receptor agonism is associated with anxiolytic and antidepressant effects, which could contribute to the therapeutic outcomes observed with some tryptamines.[9][10]

Serotonin Transporter (SERT)

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[11] Some substituted tryptamines can act as inhibitors or substrates of SERT, leading to an increase in extracellular serotonin levels.[11] This action can contribute to the acute psychoactive effects and may also play a role in the therapeutic efficacy of these compounds, particularly in the context of mood disorders.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines such as tryptamine itself.[12][13][14] Many substituted tryptamines are also agonists at this receptor.[13] TAAR1 is involved in the modulation of monoaminergic systems, including dopamine and serotonin, and is being explored as a therapeutic target for a variety of neuropsychiatric conditions.[12][15]

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and tryptamines.[16] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. Some substituted tryptamines have been shown to inhibit MAO, which can potentiate and prolong their effects.[16][17][18]

Quantitative Data on Substituted Tryptamine-Target Interactions

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀, Emax) of a selection of substituted tryptamines at their primary targets. This data is essential for understanding the structure-activity relationships and for guiding the design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Serotonin Receptors and the Serotonin Transporter

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) | SERT Ki (nM) |

| DMT | 1,985[11] | - | - | 4,000[19] |

| Psilocin (4-HO-DMT) | - | - | 49-567[20] | 3,800->10,000[16] |

| 5-MeO-DMT | - | - | - | - |

| 5-MeO-DiPT | 5,620[5] | 1,700[5] | 35[5] | - |

| 4-AcO-DMT | - | - | - | - |

| DPT | - | - | - | 594[19] |

| MIPT | - | - | - | 8,880[19] |

| DIPT | - | - | - | 2,320[19] |

Table 2: Functional Activities (EC₅₀/IC₅₀, nM and Emax, %) of Substituted Tryptamines

| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Emax (%) | SERT IC₅₀ (nM) | TAAR1 EC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| DMT | - | 38[21] | - | - | - | - |

| Psilocin (4-HO-DMT) | 1-10[3] | 90-100[3] | 662-3,900[11][16] | 920-2,700 (rodent)[16] | - | - |

| 5-MeO-DMT | - | - | - | - | - | - |

| 5-MeO-DiPT | - | - | - | - | - | - |

| 4-AcO-DMT | - | 79.2[3] | - | - | - | - |

| DPT | - | >DMT[21] | - | - | - | - |

| MIPT | - | - | - | - | - | - |

| DIPT | - | - | - | - | - | - |

Experimental Protocols

The characterization of the interaction of substituted tryptamines with their molecular targets relies on a suite of in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for 5-HT₂A Receptors

This assay measures the affinity of a compound for the 5-HT₂A receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Test compounds (substituted tryptamines).

-

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT₂A antagonist).

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation counter.

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

-

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter.

-

Materials:

-

Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

[³H]Serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds.

-

Uptake inhibitor control (e.g., fluoxetine).

-

Scintillation counter.

-

-

Procedure:

-

Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compounds or control inhibitor.

-

Initiate uptake by adding [³H]serotonin to the wells.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of [³H]serotonin taken up using a scintillation counter.

-

Determine the IC₅₀ value of the test compound.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or a luminogenic substrate).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Test compounds.

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B).

-

A method to detect the product of the enzymatic reaction (e.g., a fluorometer or luminometer).

-

-

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of the test compound or control inhibitor.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at 37°C for a defined period (e.g., 20-60 minutes).

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the amount of product formed.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The interaction of substituted tryptamines with their targets initiates intracellular signaling cascades that ultimately lead to their physiological effects. Understanding these pathways is crucial for elucidating their mechanism of action and for developing drugs with desired therapeutic profiles.

Experimental Workflow for Substituted Tryptamine Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of novel substituted tryptamines.

5-HT₂A Receptor Signaling Pathways

The 5-HT₂A receptor primarily signals through two main pathways: the canonical Gq-mediated pathway and the β-arrestin-mediated pathway. The balance between these pathways, known as functional selectivity or biased agonism, may influence the therapeutic versus psychedelic effects of a ligand.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Dopamine D₂ Receptor Signaling Pathway

The dopamine D₂ receptor is coupled to the Gi alpha subunit of the G-protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP.

Conclusion

Substituted tryptamines represent a rich and diverse class of molecules with significant potential for the development of novel therapeutics for a range of neuropsychiatric disorders. Their complex pharmacology, arising from interactions with multiple targets, necessitates a thorough and systematic approach to their characterization. This guide has provided an in-depth overview of the key therapeutic targets, quantitative data on their interactions, detailed experimental protocols for their study, and a visualization of the relevant signaling pathways and experimental workflows. By leveraging this information, researchers and drug development professionals can more effectively navigate the challenges and opportunities in this exciting field, ultimately paving the way for the development of innovative and effective treatments for patients in need.

References

- 1. Dot and Graphviz [sheep-thrills.net]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 6. Node Attributes | Graphviz [graphviz.org]

- 7. Edge Attributes | Graphviz [graphviz.org]

- 8. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Node, Edge and Graph Attributes [bioweb.pasteur.fr]

- 14. researchgate.net [researchgate.net]

- 15. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Psilocin - Wikipedia [en.wikipedia.org]

- 17. style | Graphviz [graphviz.org]

- 18. researchgate.net [researchgate.net]

- 19. catbull.com [catbull.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of N-pentanoyl-2-benzyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative. As with many novel psychoactive substances (NPS), validated analytical methods and comprehensive pharmacological data are often scarce in publicly available literature. These application notes provide a starting point for researchers developing analytical methods for the detection and quantification of this compound and offer insights into its potential biological activity based on the pharmacology of related tryptamine compounds. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for the analysis of analogous synthetic tryptamines and related designer drugs.

Quantitative Data Summary

Quantitative performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for the validation of any analytical method. However, as of the latest literature review, specific quantitative data for the analysis of this compound has not been published. The table below is provided as a template for researchers to populate during their own method development and validation, with example performance parameters for similar tryptamine derivatives.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |

| GC-MS | Urine | Data not available | Data not available | Data not available | Data not available | N/A |

| GC-MS | Blood | Data not available | Data not available | Data not available | Data not available | N/A |

| LC-MS/MS | Urine | Data not available | Data not available | Data not available | Data not available | N/A |

| LC-MS/MS | Blood | Data not available | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines a general procedure for the detection of this compound in seized materials or biological matrices. Derivatization may be necessary to improve the chromatographic behavior of the analyte.

a. Sample Preparation (Urine)

-

To 1 mL of urine, add an internal standard.

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

-

Perform liquid-liquid extraction with 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

-

Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. For derivatization, proceed to the next step.

-

(Optional Derivatization) Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 30 minutes.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol provides a sensitive and selective method for the quantification of this compound in biological fluids.

a. Sample Preparation (Blood)

-

To 0.5 mL of whole blood, add an internal standard.

-

Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 90% B over 8 minutes.

-

Hold at 90% B for 2 minutes.

-

Return to 10% B in 0.1 minutes and re-equilibrate for 3 minutes.

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Multiple Reaction Monitoring (MRM): Specific transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Visualizations

Analytical Workflow

Caption: General analytical workflow for the detection of this compound.

Potential Signaling Pathway

Most tryptamine-based psychoactive substances are known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor.[1][2] The signaling pathway for this compound has not been empirically determined, but a plausible mechanism of action involves agonism at these receptors.

Caption: A generalized 5-HT2A receptor signaling pathway, a putative target for tryptamines.

References

Application Notes and Protocols for Evaluating N-pentanoyl-2-benzyltryptamine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative. As with many novel chemical entities, a thorough evaluation of its cytotoxic potential is a critical step in the drug discovery and development process. Cytotoxicity assays are essential for determining a compound's concentration-dependent toxicity to cells, providing insights into its potential therapeutic window and mechanism of action. This document provides detailed protocols for two robust and widely used cell-based assays for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, a potential signaling pathway associated with tryptamine-induced cytotoxicity is illustrated.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability Data

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |

| 1 | 1.18 | 0.06 | 94.4% |

| 5 | 0.95 | 0.05 | 76.0% |

| 10 | 0.63 | 0.04 | 50.4% |

| 25 | 0.31 | 0.03 | 24.8% |

| 50 | 0.15 | 0.02 | 12.0% |

| 100 | 0.08 | 0.01 | 6.4% |

Table 2: LDH Assay - Cytotoxicity Data

| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Spontaneous LDH Release) | 0.21 | 0.02 | 0% |

| 1 | 0.25 | 0.03 | 5.7% |

| 5 | 0.45 | 0.04 | 34.3% |

| 10 | 0.78 | 0.06 | 81.4% |

| 25 | 1.15 | 0.08 | 134.3% |

| 50 | 1.35 | 0.09 | 162.9% |

| 100 (Maximum LDH Release) | 1.50 | 0.10 | 184.3% |

Experimental Workflow

The following diagram illustrates the general workflow for the cell-based cytotoxicity assays.

Figure 1: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

-

This compound

-

Selected cell line (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][5][6]

Materials:

-